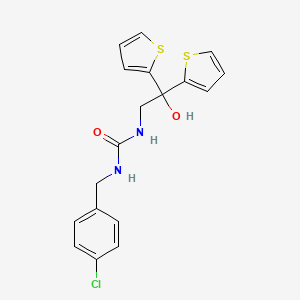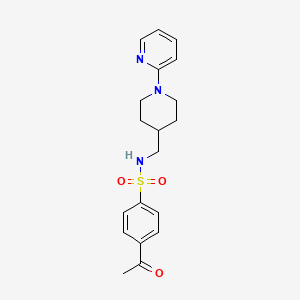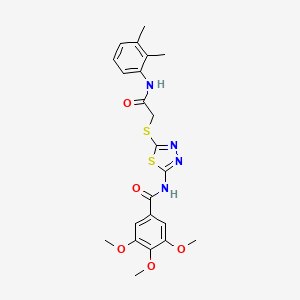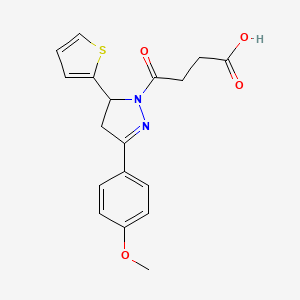
1-(4-Chlorobenzyl)-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is known for its unique chemical properties that make it a valuable tool for researchers in different fields.
Applications De Recherche Scientifique
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity to optimize the spacer length between pharmacophoric moieties for enhanced inhibitory activities. This research underscores the potential of urea derivatives in developing treatments targeting acetylcholinesterase, a key enzyme implicated in neurodegenerative disorders such as Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids
Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This process allows for good yields without racemization, highlighting the utility of urea derivatives in synthetic organic chemistry and the potential for creating compounds with varied biological activities (Thalluri, Manne, Dev, & Mandal, 2014).
Anticonvulsant Activity of Synthesized Urea/Thiourea Derivatives
A study by Thakur et al. (2017) focused on synthesizing a series of urea/thiourea derivatives and evaluating their anticonvulsant activity. The research identified specific derivatives as significantly effective, with particular emphasis on a chloro substituted derivative, showcasing the therapeutic potential of urea derivatives in epilepsy treatment (Thakur, Deshmukh, Jha, & Kumar, 2017).
Directed Lithiation of Urea Compounds for Substituted Product Synthesis
Research by Smith et al. (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, achieving high yields of substituted products through reactions with various electrophiles. This study illustrates the versatile role of urea derivatives in facilitating chemical transformations useful in medicinal chemistry and drug design (Smith, El‐Hiti, & Alshammari, 2013).
Urea Derivatives as Electron Transport Layer in Solar Cells
Wang et al. (2018) investigated urea-doped ZnO films as modified electron transport layers in inverted polymer solar cells, achieving a notable increase in power conversion efficiency. This underscores the potential of urea derivatives in enhancing the performance of renewable energy technologies (Wang, Wang, Zhang, Guo, Wu, Wang, Hao, & Chen, 2018).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-2,2-dithiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c19-14-7-5-13(6-8-14)11-20-17(22)21-12-18(23,15-3-1-9-24-15)16-4-2-10-25-16/h1-10,23H,11-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFHOJXQTFQJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2935187.png)
![(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol](/img/structure/B2935188.png)


![(3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2935192.png)


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2935196.png)





